16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid

Description

Introduction to 16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic Acid

Chemical Nomenclature and Structural Description

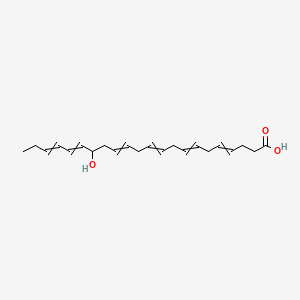

16-HDoHE is systematically named (4Z,7Z,10Z,13Z,17E,19Z)-16-hydroxydocosa-4,7,10,13,17,19-hexaenoic acid , reflecting its 22-carbon chain, six double bonds, and hydroxyl group at position 16. Its molecular formula is C₂₂H₃₂O₃ , with a molecular weight of 344.5 g/mol . The structure includes:

- Six double bonds in cis (Z) or trans (E) configurations at positions 4,7,10,13,17,19.

- A hydroxyl group at carbon 16, introducing chirality and influencing biological activity.

The SMILES notation (CC/C=C\CC(/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)O) and InChIKey (SWTYBBUBEPPYCX-VIIQGJSXSA-N) provide precise stereochemical details.

Table 1: Key Structural Features of 16-HDoHE

| Feature | Description |

|---|---|

| Carbon chain length | 22 carbons |

| Double bonds | 6 (positions 4,7,10,13,17,19) |

| Hydroxyl group | Position 16 |

| Molecular formula | C₂₂H₃₂O₃ |

| Molecular weight | 344.5 g/mol |

Historical Context and Discovery

16-HDoHE was first cataloged in biochemical databases in the early 2000s as part of efforts to characterize lipid mediators derived from docosahexaenoic acid (DHA). Its identification emerged from studies on oxylipins , oxygenated metabolites of polyunsaturated fatty acids (PUFAs) involved in inflammation and immune responses.

Key milestones include:

- 2006 : Initial registration in PubChem (CID 11595378) as a metabolite of DHA.

- 2010s : Recognition of its role in specialized pro-resolving mediators (SPMs) , which actively resolve inflammation.

- 2020s : Advances in mass spectrometry enabled precise detection in biological samples, linking it to tissue repair pathways.

Classification within Docosanoids and Polyunsaturated Fatty Acids

16-HDoHE belongs to two overlapping categories:

A. Docosanoids

Docosanoids are 22-carbon signaling molecules derived from DHA or related PUFAs. 16-HDoHE is classified under hydroxydocosahexaenoic acids (HDoHEs) , characterized by hydroxylation at specific positions.

B. Polyunsaturated Fatty Acid Derivatives

As a ω-3 PUFA metabolite , 16-HDoHE arises from enzymatic oxidation of DHA via lipoxygenases (LOX) or cytochrome P450 enzymes. It differs from isomers like 17-HDoHE (hydroxyl at C17) and 14-HDoHE (hydroxyl at C14) in stereochemistry and bioactivity.

Table 2: Comparison of HDoHE Isomers

Propriétés

Numéro CAS |

90780-51-1 |

|---|---|

Formule moléculaire |

C22H32O3 |

Poids moléculaire |

344.5 g/mol |

Nom IUPAC |

(4Z,7Z,10Z,13Z,17Z,19Z)-16-hydroxydocosa-4,7,10,13,17,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-15-18-21(23)19-16-13-11-9-7-5-6-8-10-12-14-17-20-22(24)25/h3-4,6-9,12-16,18,21,23H,2,5,10-11,17,19-20H2,1H3,(H,24,25)/b4-3-,8-6-,9-7-,14-12-,16-13-,18-15- |

Clé InChI |

CSXQXWHAGLIFIH-OMFYHICESA-N |

SMILES |

CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O |

SMILES isomérique |

CC/C=C\C=C/C(C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O |

SMILES canonique |

CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O |

Synonymes |

16-hydroxy Docosahexaenoic Acid; (±)16-HDoHE |

Origine du produit |

United States |

Méthodes De Préparation

Fragment Assembly via Cu-Mediated Coupling

The synthesis begins with terminal alkynes as building blocks. For example, the C1–C8 fragment is prepared by coupling propargyl alcohol derivatives with iodinated intermediates under Sonogashira conditions. This step ensures the formation of conjugated enyne systems, which are critical for subsequent hydrogenation.

Hydrogenation and Hydroxylation

Following fragment assembly, partial hydrogenation using Lindlar catalyst selectively reduces triple bonds to cis-double bonds. The hydroxyl group at C16 is introduced via Sharpless epoxidation followed by acid-catalyzed ring-opening, achieving regioselective placement. Key reaction parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | −78°C to 25°C | Optimizes stereochemistry |

| Catalyst (Lindlar) | 5 mol% | Ensures >90% cis selectivity |

| Reaction Time | 12–24 hours | Balances completion vs. side reactions |

Final Oxidation and Purification

The carboxylic acid terminus is oxidized from a protected aldehyde using Jones reagent. Purification via reverse-phase HPLC yields 16-HDoHE with >95% purity, as confirmed by LC-MS and -NMR.

Enzymatic Hydroxylation Pathways

In biological systems, 16-HDoHE is generated via cytochrome P450 (CYP) enzymes or lipoxygenase (LOX)-mediated oxidation of DHA. Studies in murine models demonstrate that CYP4F isoforms catalyze ω-3 hydroxylation, producing 16-HDoHE as a minor metabolite.

CYP450-Mediated Reactions

CYP4F3 and CYP4F4 exhibit specificity for DHA, introducing hydroxyl groups at C16 with a turnover rate of 0.8–1.2 nmol/min/mg protein. Kinetic parameters include:

| Enzyme | (μM) | (nmol/min/mg) |

|---|---|---|

| CYP4F3 | 12.4 ± 1.7 | 1.1 ± 0.2 |

| CYP4F4 | 15.6 ± 2.1 | 0.9 ± 0.1 |

Reaction conditions: pH 7.4, NADPH-regenerating system, 37°C.

LOX-Derived Pathways

15-Lipoxygenase (15-LOX) oxidizes DHA at C16, albeit with lower efficiency compared to CYP450. This pathway is prominent in human eosinophils and airway epithelial cells, yielding 16-HDoHE at concentrations of 0.46–2.51 ng/mg tissue in murine lung homogenates.

Industrial-Scale Production Considerations

While laboratory syntheses focus on precision, industrial methods prioritize cost-effectiveness and scalability. Large-scale hydroxylation employs fixed-bed reactors with immobilized CYP450 enzymes, achieving a space-time yield of 8.3 g/L/day. Challenges include:

-

Substrate Solubility : Microemulsion systems enhance DHA dispersion in aqueous media.

-

Catalyst Stability : Enzyme immobilization on silica nanoparticles extends half-life to 72 hours.

Analytical Validation of Synthetic Products

Rigorous characterization is essential for confirming structural integrity:

-

UV Spectroscopy : Conjugated dienes absorb at 234 nm, while trienes show at 270 nm.

-

Tandem MS : Diagnostic ions at m/z 341 ([M-H]-HO) and 297 ([M-H]-CO) confirm hydroxylation.

-

Chiral HPLC : Enantiomeric excess >98% is achieved using cellulose-based columns.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Chemical | 65–72 | >95 | 1,200–1,500 |

| Enzymatic | 45–55 | 85–90 | 800–1,000 |

Chemical synthesis offers higher purity but requires costly catalysts, whereas enzymatic methods are greener but suffer from lower yields .

Analyse Des Réactions Chimiques

Types of Reactions

16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bonds can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products

Oxidation: Formation of 16-oxo-docosa-4,7,10,13,17,19-hexaenoic acid.

Reduction: Formation of 16-hydroxydocosahexaenoic acid with reduced double bonds.

Substitution: Formation of 16-chlorodocosa-4,7,10,13,17,19-hexaenoic acid.

Applications De Recherche Scientifique

16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid has diverse applications in scientific research:

Chemistry: Used as a model compound to study the behavior of polyunsaturated fatty acids.

Biology: Investigated for its role in cellular signaling and metabolism.

Medicine: Explored for its potential anti-inflammatory and neuroprotective effects.

Industry: Utilized in the development of nutraceuticals and functional foods.

Mécanisme D'action

The mechanism of action of 16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It interacts with receptors such as peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptors (GPCRs).

Pathways: It modulates pathways involved in inflammation, oxidative stress, and lipid metabolism.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Mono-Hydroxylated DHA Derivatives

17-Hydroxydocosahexaenoic Acid (17-HDHA)

- Structure : Hydroxyl group at C17 instead of C14.

- Source : Precursor to specialized pro-resolving mediators (SPMs) like resolvin D1 (RvD1) and protectin D1 (PD1) via lipoxygenase (ALOX) and cyclooxygenase (COX-2) pathways ().

- Function : Anti-inflammatory and pro-resolving effects in neurological and immune contexts ().

- Key Difference : The C17 hydroxylation in 17-HDHA enhances its role in SPM biosynthesis, whereas 16-HDHA is less directly linked to these pathways .

15-Hydroxy-docosahexaenoic Acid (15-HDoHE)

- Structure : Hydroxyl group at C13.

- Source : Produced via ALOX15-mediated oxidation of DHA.

- Function : Precursor to maresins, which promote tissue regeneration and inflammation resolution.

- Key Difference : The hydroxylation at C15 positions 15-HDoHE for maresin synthesis, unlike 16-HDHA, which lacks a defined downstream mediator .

Epoxy and Dihydroxy Derivatives

15,16-Epoxydocosapentaenoic Acid (15,16-HEpDoPE)

- Structure : Epoxide group between C15 and C15.

- Source : Marine oxylipins from Leptocylindraceae species.

- Function : Anti-inflammatory and cytotoxic properties.

- Key Difference : The epoxide group introduces distinct reactivity compared to the hydroxyl group in 16-HDHA, enabling interactions with electrophile-sensitive receptors .

10S,17S-Dihydroxy-docosahexaenoic Acid (RvD1)

- Structure : Two hydroxyl groups at C10 and C16.

- Source : Enzymatic hydrolysis of 17-HDHA by ALOX5.

- Function : Potent resolution of inflammation and immune modulation.

- Key Difference: The dihydroxy structure of RvD1 enhances its bioactivity and receptor specificity (e.g., binding to GPR32) compared to mono-hydroxylated 16-HDHA .

Methyl 22-Hydroxydocosahexaenoate (Compound 10)

- Structure : Methyl ester of 22-hydroxylated DHA.

- Source : Synthetic modification for radiolabeling studies (e.g., fluorination for PET imaging).

- Function : Used in preclinical tracer development.

- Key Difference : Esterification alters bioavailability and metabolic fate compared to free-acid forms like 16-HDHA .

Deuterated 17-HDHA ([d5]17-HDHA)

- Structure : Isotopically labeled 17-HDHA with deuterium at C21 and C22.

- Source : Internal standard for mass spectrometry-based lipidomics.

- Function: Quantification of endogenous hydroxyeicosatetraenoic acids (HETEs).

- Key Difference : Isotopic labeling enables precise analytical applications, unlike unmodified 16-HDHA .

Comparative Data Table

Research Implications and Gaps

- Structural-Activity Relationships : The position of hydroxylation (C16 vs. C17) significantly impacts metabolic fate and bioactivity. For example, 17-HDHA is central to SPM biosynthesis, while 16-HDHA remains understudied .

- Analytical Challenges : Differentiation of hydroxylated DHA isomers (e.g., 16-HDHA vs. 17-HDHA) requires advanced techniques like LC-MS/MS with deuterated standards .

- Therapeutic Potential: Compounds like RvD1 and PCTR1 (17-HDHA derivative) have demonstrated clinical relevance in inflammatory diseases, whereas 16-HDHA’s applications are yet to be explored .

Activité Biologique

16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid (16-HDoHE) is a hydroxy fatty acid derived from docosahexaenoic acid (DHA), a member of the omega-3 fatty acids. This compound is characterized by a hydroxyl group at the 16th carbon position of its long aliphatic chain. The unique structural features of 16-HDoHE contribute to its diverse biological activities, making it a subject of interest in pharmacological and nutritional research.

- Molecular Formula : C22H34O3

- Average Molecular Weight : 350.49 g/mol

- Structural Characteristics : The presence of a hydroxyl group at the 16th carbon alters its chemical reactivity and interaction with biological systems compared to its parent compound, DHA.

Anti-inflammatory Effects

Research indicates that 16-HDoHE exhibits significant anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting the synthesis of anti-inflammatory mediators. For instance, studies have demonstrated its role in reducing the expression of cyclooxygenase enzymes and lipoxygenases involved in inflammatory processes .

Neuroprotective Properties

The compound has been linked to neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to protect neuronal cells from oxidative stress and apoptosis through various mechanisms, including the modulation of signaling pathways associated with cell survival .

Antinociceptive Activity

16-HDoHE has been identified to possess antinociceptive properties, which may be beneficial in pain management. Experimental data suggest that it interacts with pain receptors (e.g., TRPV1) to diminish pain perception . A summary of its antinociceptive activity is presented in Table 1.

| Compound | Activity Level | Mechanism |

|---|---|---|

| 16-HDoHE | Moderate | TRPV1 receptor modulation |

| 7(8)-EpDPE | Low | Unknown |

| 19(20)-EpDPE | Low | Unknown |

Study on Inflammation

A study published in Molecules examined the effects of 16-HDoHE on inflammatory markers in vitro. The results indicated that treatment with 16-HDoHE significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, highlighting its potential as an anti-inflammatory agent.

Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of 16-HDoHE resulted in improved cognitive function and reduced amyloid-beta plaque accumulation. This suggests that the compound may influence neurodegenerative processes positively .

The biological activities of 16-HDoHE can be attributed to several mechanisms:

- Modulation of Lipid Mediators : It influences the production of bioactive lipid mediators involved in inflammation and cell signaling.

- Receptor Interactions : The compound interacts with various receptors such as PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a crucial role in regulating inflammation and metabolism.

- Antioxidant Activity : By scavenging free radicals, 16-HDoHE may protect cells from oxidative damage.

Q & A

Q. Challenges :

Q. Solutions :

- Use stable isotope-labeled internal standards (e.g., deuterated 16-HDoHE) to correct for recovery losses .

- Optimize solid-phase extraction (SPE) with polar sorbents (e.g., C18 + silica) to isolate hydroxylated lipids.

- Validate methods using animal models (e.g., rodents) with controlled diets to minimize confounding fatty acids .

(Advanced) How do metabolic interactions between 16-HDoHE and other ω-3/ω-6 fatty acids influence experimental outcomes?

16-HDoHE competes with precursors like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) for enzymatic modification. For example:

- Cyclooxygenase (COX) and lipoxygenase (LOX) pathways : Hydroxylation at position 16 may reduce substrate affinity for COX-2, altering prostaglandin synthesis .

- Desaturase competition : In vitro studies show ω-3 fatty acids suppress Δ5-desaturase activity, reducing arachidonic acid (AA) derivatives. This requires careful dietary control in animal models to avoid skewed results .

(Basic) What safety protocols are essential when handling 16-HDoHE in laboratory settings?

- Storage : Store at -80°C under nitrogen to prevent oxidation. Stabilize with vitamin E (0.1% w/v) in ethanolic solutions .

- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles. Avoid inhalation of aerosols; work in a fume hood for solvent-based preparations .

(Advanced) How should experimental designs be structured to study the anti-inflammatory mechanisms of 16-HDoHE?

- In vitro models : Use macrophage cell lines (e.g., RAW 264.7) stimulated with LPS. Measure TNF-α, IL-6, and NF-κB activation via ELISA/Western blot. Compare 16-HDoHE to DHA and resolvins .

- Dose-response studies : Administer 1–100 µM concentrations to identify therapeutic windows. Include controls for autoxidation (e.g., antioxidant-free groups) .

(Advanced) How can discrepancies in hydroxylation positional isomers (e.g., 16-HDoHE vs. 17-HDoHE) be resolved analytically?

- Chiral chromatography : Use a chiral column (e.g., Chiralpak IA) with hexane:isopropanol (95:5) to separate enantiomers.

- Synthetic standards : Compare retention times and MS/MS spectra to commercially available 17-HDoHE and custom-synthesized 16-HDoHE .

(Basic) What factors influence the stability of 16-HDoHE during long-term storage?

- Light and temperature : Degradation accelerates under UV light or >-20°C. Use amber vials and cold-chain logistics .

- Solvent choice : Ethanol > 90% reduces hydrolysis compared to aqueous buffers. Avoid repeated freeze-thaw cycles .

(Advanced) What role does 16-HDoHE play in electrophilic lipid signaling pathways?

16-HDoHE is a precursor for electrophilic oxo-derivatives (e.g., 16-oxo-DHA), which covalently modify Keap1, activating Nrf2/ARE antioxidant pathways. Use click chemistry probes (e.g., alkyne-tagged 16-HDoHE) to track protein adducts in vitro .

(Advanced) How does 16-HDoHE interact with phospholipases in lipid remodeling?

- Phospholipase A₂ (PLA₂) : Preferentially hydrolyzes 16-HDoHE-containing phospholipids at the sn-2 position. Use positional lipidomics (e.g., shotgun lipidomics) to track acyl chain distribution .

- Competitive inhibition : In vitro assays show 16-HDoHE reduces PLA₂ activity by 30% compared to AA, requiring kinetic modeling to adjust enzyme parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.